Methiothepin mesylate
Overview
Description
Prucalopride is a medication primarily used to treat chronic idiopathic constipation. It is a selective, high-affinity serotonin (5-HT4) receptor agonist, which targets the impaired motility associated with chronic constipation, thus normalizing bowel movements . Prucalopride is sold under brand names such as Resolor and Motegrity .
Preparation Methods
Prucalopride can be synthesized through several routes. One common method involves the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine under a nitrogen atmosphere in the presence of 1,1’-carbonylbis-1H-imidazole in tetrahydrofuran solvent . The reaction mass is then subjected to work-up procedures to produce prucalopride free base, which is further processed to yield prucalopride monohydrate . Industrial production methods often involve purification processes to produce highly pure prucalopride succinate salt .
Chemical Reactions Analysis
Prucalopride undergoes various chemical reactions, including:
Oxidation: Prucalopride can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Substitution: Prucalopride can undergo substitution reactions, particularly involving its functional groups such as the amino and chloro groups.
Common reagents used in these reactions include palladium charcoal, sodium hydroxide, and tetrahydrofuran . Major products formed from these reactions include prucalopride monohydrate and its intermediates .
Scientific Research Applications
Prucalopride has several scientific research applications:
Mechanism of Action
Prucalopride exerts its effects by acting as a selective serotonin (5-HT4) receptor agonist . This action promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons, leading to stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility . The primary molecular target is the 5-HT4 receptor, which plays a crucial role in regulating bowel movements .
Comparison with Similar Compounds
Prucalopride is compared with other serotonin receptor agonists such as cisapride and tegaserod. Unlike these compounds, prucalopride has a higher selectivity for the 5-HT4 receptor, which reduces the risk of adverse cardiovascular events . Similar compounds include:
Cisapride: A non-selective 5-HT4 receptor agonist with a higher risk of cardiovascular side effects.
Tegaserod: Another 5-HT4 receptor agonist with broader receptor activity and associated cardiovascular risks.
Prucalopride’s uniqueness lies in its high selectivity and affinity for the 5-HT4 receptor, making it a safer and more effective option for treating chronic idiopathic constipation .
Properties
IUPAC Name |
methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,14,18H,9-13H2,1-2H3;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMDZGZYKOGLJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017459 | |
Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51482-89-4, 74611-28-2 | |
Record name | Methiothepin methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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